molecular formula C15H16ClNO2S B5710813 (4-Chlorophenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine

(4-Chlorophenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine

Cat. No.: B5710813
M. Wt: 309.8 g/mol
InChI Key: NOSJRIVSBJBHFQ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine is an organic compound that features a sulfonyl group attached to a chlorophenyl and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4,5-trimethylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base to deprotonate the nucleophile and facilitate the reaction.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or alteration of protein function. The chlorophenyl and trimethylphenyl groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)sulfonamide: Lacks the trimethylphenyl group, which may affect its binding properties and reactivity.

    (2,4,5-Trimethylphenyl)sulfonamide: Lacks the chlorophenyl group, which may influence its chemical behavior and applications.

Uniqueness

(4-Chlorophenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine is unique due to the presence of both chlorophenyl and trimethylphenyl groups, which can provide a balance of reactivity and specificity in its interactions with molecular targets. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-chlorophenyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S/c1-10-8-12(3)15(9-11(10)2)20(18,19)17-14-6-4-13(16)5-7-14/h4-9,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSJRIVSBJBHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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